molecular formula C10H10N2O B15128449 1-(Benzo[d]oxazol-2-yl)cyclopropanamine

1-(Benzo[d]oxazol-2-yl)cyclopropanamine

Cat. No.: B15128449
M. Wt: 174.20 g/mol
InChI Key: RFRAPHPDWRCEIF-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)cyclopropanamine is a bicyclic compound featuring a cyclopropane ring fused to a benzoxazole moiety. This structure confers unique physicochemical properties, including increased ring strain from the cyclopropane and aromatic stability from the benzoxazole. The compound’s molecular weight is 188.23 g/mol (C₁₁H₁₂N₂O), with a purity of ≥95% as per commercial specifications . Limited biological data are publicly available, but its structural analogs have demonstrated activity in kinase inhibition and cytotoxic assays .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H10N2O/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2

InChI Key

RFRAPHPDWRCEIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC3=CC=CC=C3O2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable cyclopropane derivative under acidic or basic conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]oxazol-2-yl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-2-yl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 1-(Benzo[d]oxazol-2-yl)cyclopropanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Biological Activity
This compound C₁₁H₁₂N₂O 188.23 Cyclopropanamine, benzoxazole 1508058-86-3 Kinase inhibition (theoretical)
1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine HCl C₁₁H₁₃ClN₂O 224.69 Methyl group, hydrochloride salt 2138244-10-5 Not reported
2-(Benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates C₂₀H₁₃NO₃ 315.32 Vinyl benzoate, phenyl group N/A Intermediate in synthesis
KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) C₂₀H₂₀N₆O 360.41 Pyridin-2-amine, piperidinyl-pyrazole N/A TrkA kinase inhibition

Key Observations:

  • Substituent Effects : The hydrochloride derivative (CAS 2138244-10-5) introduces a methyl group and a charged amine, increasing molecular weight by 36.46 g/mol compared to the parent compound. This modification may enhance solubility but reduces lipophilicity .
  • Biological Relevance : KRC-108, a benzoxazole-containing kinase inhibitor, demonstrates that the benzoxazole core is critical for binding to TrkA kinase, though its pyridin-2-amine and piperidine groups are essential for specificity .
  • Synthetic Intermediates : Compounds like 2-(benzo[d]oxazol-2-yl)-1-phenylvinylbenzoates serve as intermediates in multi-step syntheses, highlighting the versatility of benzoxazole derivatives in organic chemistry .

Key Research Findings and Limitations

Synthetic Challenges : Many benzoxazole-cyclopropanamine derivatives, including this compound, are synthesized in low to moderate yields (50–84%) and require extensive purification .

Biological Activity

1-(Benzo[d]oxazol-2-yl)cyclopropanamine is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopropanamine moiety and a benzo[d]oxazole ring. The molecular formula is C10H10N2OC_{10}H_{10}N_{2}O. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug transport and resistance mechanisms.

The compound's structure contributes to its reactivity and biological activity. The benzo[d]oxazole ring is known for its ability to interact with various biological targets, while the cyclopropanamine moiety may affect its pharmacokinetic properties.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Modulation of ATP-binding cassette (ABC) transporters : These transporters are crucial in drug transport and resistance mechanisms within cells.
  • Anti-inflammatory properties : Some studies suggest that related compounds may possess anti-inflammatory effects.
  • Anticancer potential : Preliminary data indicate that structural modifications can enhance anticancer activity.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various proteins involved in drug transport. Modifications to its structure can significantly influence these interactions, which is vital for optimizing therapeutic applications.

Comparative Analysis

The following table summarizes the structural features and unique aspects of related compounds:

Compound NameStructure FeaturesUnique Aspects
1-(Benzo[b]thiazol-2-yl)cyclopropanamineContains a thiazole ring instead of oxazolePotential antimicrobial properties
1-(Benzo[f]imidazol-2-yl)cyclopropanamineFeatures an imidazole ringEnhanced anticancer activity
2-Aminobenzo[d]oxazole derivativesSimilar oxazole structureApplications in neuropharmacology

Case Studies and Research Findings

While specific data on the biological activity of this compound itself is limited, several studies highlight its potential:

  • Study on ABC Transporters : Research has demonstrated that compounds similar to this compound can modulate the activity of ABC transporters, suggesting a role in overcoming drug resistance .
  • Anti-inflammatory Research : A study indicated that derivatives of this compound exhibited anti-inflammatory properties in vitro, making them candidates for further investigation in inflammatory disease models .
  • Anticancer Activity : Preliminary findings suggest that modifications to the structure can enhance anticancer effects against various cancer cell lines, warranting further exploration in preclinical models .

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